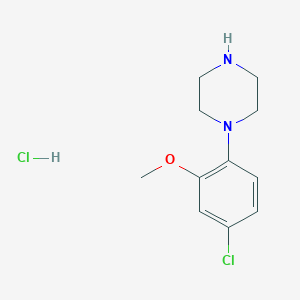

1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chloro-2-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O.ClH/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLMCBHQNCLBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89989-00-4 | |

| Record name | Piperazine, 1-(4-chloro-2-methoxyphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89989-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to Substituted Phenylpiperazines for Research Applications: A Focus on 1-(4-Chloro-2-methoxyphenyl)piperazine Hydrochloride

Abstract

The substituted phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry and pharmacology, serving as a privileged structure for targeting a wide array of central nervous system receptors. This guide provides an in-depth technical overview of 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride, a specific research chemical within this class. Due to the nascent stage of its public documentation, this whitepaper establishes a robust scientific framework by leveraging extensive data from its close structural analogs, primarily 1-(2-methoxyphenyl)piperazine and 1-(4-methoxyphenyl)piperazine. We will explore the synthesis, physicochemical characterization, inferred pharmacological activity, analytical methodologies, and critical safety protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical, field-proven insights required to effectively and safely utilize this compound in a research setting.

Introduction to the Phenylpiperazine Class

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental building block in drug discovery.[1] Its unique stereoelectronic properties allow it to serve as a versatile scaffold, capable of interacting with biological targets with high affinity and specificity. When substituted with an aryl group, typically on one of the nitrogen atoms, the resulting N-arylpiperazine moiety becomes a potent pharmacophore for a variety of G-protein coupled receptors (GPCRs), particularly those within the serotonergic and dopaminergic systems.[2][3][4]

This compound belongs to this distinguished class of compounds. Its structure suggests a potential for complex pharmacological activity, with the methoxy and chloro substituents on the phenyl ring expected to modulate receptor binding affinity, selectivity, and pharmacokinetic properties compared to its parent analogs. Such compounds are not naturally occurring and are synthesized for specific research purposes, often as intermediates for more complex bioactive molecules or as tool compounds to probe receptor function.[2] This guide provides the necessary technical context for its application in a research environment.

Physicochemical Properties and Characterization

Understanding the fundamental properties of a research chemical is paramount for its proper handling, formulation, and interpretation in experimental settings. The hydrochloride salt form is prevalent for piperazine derivatives as it significantly enhances aqueous solubility and improves the compound's stability and handling characteristics as a crystalline solid.[2]

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its close, well-characterized analogs. The following table summarizes key physicochemical data from related compounds to provide a working baseline for researchers.

| Property | Analog: 1-(2-Methoxyphenyl)piperazine HCl | Analog: 1-(4-Methoxyphenyl)piperazine HCl[5][6] | Inferred for 1-(4-Chloro-2-methoxyphenyl)piperazine HCl |

| CAS Number | 5464-78-8 | 38869-47-5 | Not available |

| Molecular Formula | C₁₁H₁₇ClN₂O | C₁₁H₁₈Cl₂N₂O (dihydrochloride) | C₁₁H₁₆Cl₂N₂O |

| Molecular Weight | 228.72 g/mol | 265.18 g/mol | 263.15 g/mol |

| Appearance | White to off-white crystalline solid[2] | Off-white powder or crystalline solid[3][6] | Expected to be a white to off-white or brown powder |

| Melting Point | 217-219 °C | ~240 °C (decomposes) | Expected to be >200 °C |

| Solubility | Soluble in polar solvents like water and ethanol[2] | Soluble in DMSO (~30 mg/ml), PBS (~10 mg/ml)[4] | Expected to be soluble in DMSO, methanol, and water |

Synthesis and Purification: A Validated Approach

The synthesis of N-arylpiperazines is a well-established process in organic chemistry, typically revolving around the N-arylation of the piperazine core. The causality behind this choice of reaction is its efficiency and reliability in forming the critical carbon-nitrogen bond.

General Synthetic Workflow

The most common pathway involves a nucleophilic substitution reaction between piperazine (or a mono-protected variant) and a suitably activated aryl halide. The reaction is often catalyzed by a base to scavenge the HX byproduct. Following the N-arylation, conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid, which facilitates purification by crystallization and yields a more stable final product.

Representative Experimental Protocol

This protocol is a representative, unvalidated procedure based on established methods for analogous compounds.[2] Researchers must optimize conditions and validate all results through rigorous analytical characterization.

Objective: To synthesize this compound.

Materials:

-

1-Bromo-4-chloro-2-methoxybenzene

-

Piperazine, anhydrous

-

Palladium(II) acetate (Pd(OAc)₂)

-

Racemic-BINAP

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene, anhydrous

-

Hydrochloric acid solution (e.g., 2M in diethyl ether or generated with acetyl chloride in ethanol)

-

Ethyl acetate, Hexanes (for crystallization)

Methodology:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 1-Bromo-4-chloro-2-methoxybenzene (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), Palladium(II) acetate (0.02 eq), and racemic-BINAP (0.03 eq).

-

N-Arylation: Add anhydrous toluene via syringe. Heat the reaction mixture to reflux (approx. 110°C) and stir vigorously.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aryl bromide is a key indicator of reaction completion. This step is critical to prevent the formation of byproducts from overheating or incomplete conversion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification of Free Base: Concentrate the organic extract under reduced pressure. The resulting crude oil or solid can be purified by silica gel column chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of ethanol or ethyl acetate. Slowly add a solution of hydrochloric acid (1.1 eq) with stirring.

-

Crystallization and Isolation: The hydrochloride salt will typically precipitate out of the solution. The slurry can be stirred at 0°C to maximize yield. Collect the solid product by vacuum filtration, wash with cold diethyl ether or hexanes, and dry in a vacuum oven.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Inferred Pharmacological Profile

Phenylpiperazines are well-documented ligands for monoamine receptors. Based on the pharmacology of its analogs, this compound is predicted to interact with serotonin (5-HT) and/or dopamine (D) receptors.[2][7] Compounds like 1-(4-methoxyphenyl)piperazine are reported to have stimulant and euphoric properties, suggesting a mechanism involving serotonergic and dopaminergic antagonism or release, similar in fashion to MDMA.[3][4][6]

The specific substitution pattern (4-chloro, 2-methoxy) will fine-tune this activity. The 2-methoxy group is a common feature in ligands for the 5-HT₂ family of receptors, while the 4-chloro substitution can enhance affinity for targets like the 5-HT₂C receptor or serotonin transporter (SERT). Therefore, this compound is a valuable tool for investigating the structure-activity relationships at these key neurological targets.

Analytical Methodologies

Robust analytical methods are required to ensure the identity, purity, and stability of research chemicals. For substituted piperazines, chromatographic techniques are the gold standard.

Justification of Method Selection

The primary challenge in analyzing piperazine derivatives is the potential for co-eluting isomers or related impurities from the synthesis.[8] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is ideal for purity assessment and quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive structural confirmation.[8] For complex biological matrices, LC-MS/MS offers superior sensitivity and selectivity.[4]

Protocol: Purity Determination by HPLC-UV

Objective: To determine the purity of a this compound sample.

Instrumentation & Reagents:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Sample Diluent: 50:50 Water:Acetonitrile

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection: 254 nm (or an experimentally determined λₘₐₓ)

-

Gradient Program:

-

0-2 min: 5% B

-

2-17 min: Linear gradient from 5% to 95% B

-

17-20 min: Hold at 95% B

-

20-21 min: Return to 5% B

-

21-25 min: Re-equilibration at 5% B

-

-

-

Data Analysis (Self-Validation): The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A clean baseline and sharp, symmetrical peak shape are indicators of a good separation. The retention time should be consistent across injections.

Safety, Handling, and Storage

Substituted piperazines and their hydrochloride salts are classified as irritants. Adherence to strict safety protocols is mandatory.

| Hazard Class | GHS Statements | Precautionary Codes |

| Skin Irritation | H315: Causes skin irritation[5] | P264, P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation[5] | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation[5] | P261, P271, P304+P340 |

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety goggles with side-shields.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Use a lab coat. For bulk handling, impervious clothing may be required.[5]

-

Respiratory Protection: Handle only in a well-ventilated area or chemical fume hood.[9] If dusts are generated, use a NIOSH-approved N95 dust mask or higher.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[9][10] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents.[5] Recommended storage temperature for long-term stability is often at room temperature or refrigerated.[5]

Spill and Disposal Procedures

-

Spill Response: Evacuate the area. Wear full PPE. For solid spills, carefully sweep or scoop up the material to avoid creating dust. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[5] Decontaminate the area with a suitable solvent like alcohol.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[5][11]

References

-

Chongqing Chemdad Co. 1-(4-Methoxyphenyl)piperazine dihydrochloride. [Link]

-

Aspira Chemical. 1-(4-Chloro-2-fluoro-5-methoxyphenyl)-piperazine hydrochloride, 97%. [Link]

- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025-08-09). [Link]

-

CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. Page loading... [guidechem.com]

- 3. 1-(4-Methoxyphenyl)piperazine dihydrochloride Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. caymanchem.com [caymanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 1-(4-Methoxyphenyl)piperazine dihydrochloride | 38869-47-5 [chemicalbook.com]

- 7. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Purification of 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride via Recrystallization

Abstract

This document provides a comprehensive technical guide for the purification of 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride, a key intermediate in pharmaceutical synthesis. Recrystallization is a fundamental technique for achieving the high purity required for drug development and research applications.[1] This guide moves beyond a simple list of steps to explain the underlying principles of solvent selection and process optimization. It details two robust protocols—a single-solvent and a mixed-solvent system—designed to be self-validating through integrated quality control measures. The content herein is intended for researchers, scientists, and drug development professionals seeking to develop a reliable and scalable purification process for this class of compounds.

Introduction: The Imperative for Purity

This compound belongs to the piperazine class of compounds, which are scaffolds for a wide range of bioactive molecules, including serotonin receptor ligands and antipsychotic drugs.[2] The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[1] A successful recrystallization not only removes impurities but can also be used to isolate a specific, stable polymorphic form of the crystal, which is a critical consideration in pharmaceutical development.[1] This guide provides the theoretical grounding and practical steps to develop a robust recrystallization protocol for the title compound.

Compound Profile & Physicochemical Characteristics

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from closely related analogs. The presence of the polar piperazine hydrochloride salt moiety combined with the substituted aromatic ring dictates its solubility behavior.

| Property | Inferred Details / Data from Analogs | Source(s) |

| Molecular Formula | C₁₁H₁₅ClN₂O · HCl | N/A |

| Molecular Weight | 263.16 g/mol | N/A |

| Appearance | Expected to be a white to off-white crystalline solid. | [2] |

| Melting Point | Analog 1-(2-Methoxyphenyl)piperazine HCl: 217-219 °C. The chloro- substitution may alter this. | [3][4] |

| Solubility Profile | As a hydrochloride salt, it is expected to be soluble in polar protic solvents like methanol and ethanol, and sparingly soluble in water and non-polar organic solvents. Analog 1-(2-Methoxyphenyl)piperazine HCl is soluble in DMSO and Methanol. | [2][3] |

| Hygroscopicity | Analog 1-(2-Methoxyphenyl)piperazine HCl is noted as hygroscopic. This is a critical handling consideration. | [3] |

The Science of Solvent Selection: A First-Principles Approach

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure.[1] An ideal solvent should exhibit high solubility for the target compound at an elevated temperature and low solubility at room temperature or below, allowing for efficient dissolution and subsequent crystal formation upon cooling.[1]

For this compound, the key structural features guiding solvent choice are:

-

Piperazine Hydrochloride Salt: This ionic group imparts high polarity, favoring interaction with polar protic solvents (e.g., alcohols, water) that can solvate the ions effectively.

-

Substituted Phenyl Ring: The chloro- and methoxy- substituted benzene ring provides some non-polar, aromatic character.

This dual nature suggests that either a polar single-solvent system or a mixed-solvent system will be most effective.

Potential Solvent Systems

| Solvent/System | Type | Rationale & Causality | Boiling Point (°C) |

| Methanol | Polar Protic | Known to solubilize the parent analog.[3] Its high polarity effectively dissolves the hydrochloride salt at elevated temperatures. | 64.7 |

| Ethanol (95%) | Polar Protic | Similar to methanol but less volatile. Often provides a better crystal habit due to a slightly slower evaporation rate. A common choice for recrystallizing salts.[5][6] | 78.4 |

| Isopropanol | Polar Protic | Lower polarity than ethanol; may offer a more favorable solubility curve (sharper drop in solubility on cooling). | 82.6 |

| Ethanol/Water | Mixed (Polar Protic) | Water acts as an anti-solvent. The compound is dissolved in hot ethanol, and water is added to decrease solubility and induce crystallization. Excellent for highly polar compounds. | Variable |

| Methanol/MTBE | Mixed (Polar/Non-polar) | Methyl tert-butyl ether (MTBE) is a non-polar anti-solvent. This system can be highly effective if the compound "oils out" in aqueous systems. | Variable |

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. The target compound is classified as a skin, eye, and respiratory irritant.[4][7] Avoid inhalation of dust and vapors.

Protocol A: Single-Solvent Recrystallization with Isopropanol

This protocol is the recommended starting point due to its simplicity and the favorable properties of isopropanol for this class of compounds.

Materials & Equipment:

-

Crude this compound

-

Isopropanol (ACS Grade)

-

Erlenmeyer flasks (x2)

-

Hotplate with stirring capability

-

Magnetic stir bar

-

Stemmed funnel and fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Place 1.0 g of the crude material into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 10-15 mL of isopropanol.

-

Heating: Gently heat the mixture on a hotplate with stirring. Add isopropanol portion-wise (0.5-1.0 mL at a time) until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to maximize the recovery yield upon cooling.

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. Pre-heat a second flask and a stemmed funnel containing fluted filter paper. Quickly filter the hot solution through this setup to remove the impurities. Causality: This step removes non-soluble contaminants. Pre-heating prevents premature crystallization in the funnel.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, pure crystals.

-

Yield Maximization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount (2-3 mL) of ice-cold isopropanol. Causality: The cold solvent washes away soluble impurities adhering to the crystal surface without significantly re-dissolving the product.

-

Drying: Dry the crystals in a vacuum oven at 40-50 °C or in a vacuum desiccator until a constant weight is achieved.

Protocol B: Mixed-Solvent Recrystallization (Methanol/Ethyl Acetate)

This method is useful if the compound is too soluble in a single hot solvent or if single-solvent systems fail to produce high-purity crystals.

Materials & Equipment:

-

Same as Protocol A, with the addition of Methanol and Ethyl Acetate.

Procedure:

-

Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of the crude material in the minimum amount of hot methanol, following steps 1 & 2 from Protocol A.

-

Anti-Solvent Addition: While the methanol solution is still hot, add ethyl acetate dropwise with continuous swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). Causality: This indicates the point of saturation has been reached. Ethyl acetate, as the anti-solvent, reduces the overall solvating power of the system.

-

Re-solubilization: Add a few drops of hot methanol to just re-dissolve the precipitate, rendering the solution clear again.

-

Crystallization & Isolation: Follow steps 4 through 8 from Protocol A. For the washing step (Step 7), use a pre-chilled mixture of Methanol/Ethyl Acetate (in the approximate ratio determined from steps 1-3).

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages of a typical recrystallization process.

Caption: General workflow for purification by recrystallization.

Process Validation and Quality Control

A protocol is only trustworthy if its outcome can be verified. The following checks are essential.

| Parameter | Method | Expected Outcome |

| Recovery Yield | (mass of pure product / mass of crude product) x 100% | Typically 70-90%. Lower yields may indicate an inappropriate solvent or excessive washing. |

| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | A single major peak for the desired compound, with impurity peaks significantly reduced or eliminated compared to the crude material. |

| Identity & Purity | Melting Point Analysis | The recrystallized product should exhibit a sharp melting point range (e.g., within 1-2 °C), which is expected to be higher than the broader range of the crude starting material. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Oiling Out | The compound's solubility is too high at the temperature of crystallization; the solution is supersaturated; cooling is too rapid. | Re-heat the mixture to dissolve the oil. Add a small amount of additional primary solvent. Allow for slower cooling. Consider a different solvent system. |

| No Crystals Form | Too much solvent was used; the compound is highly soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal from a previous batch. |

| Low Recovery Yield | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Use minimal, ice-cold solvent for washing. |

References

-

Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. [Link]

-

University of Rochester, Department of Chemistry. "Tips & Tricks: Recrystallization." University of Rochester. [Link]

Sources

- 1. mt.com [mt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]

- 4. 1-(2-甲氧苯基)哌嗪 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Application Notes & Protocols for the Analytical Characterization of 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride

Introduction

1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride is a substituted piperazine derivative. Piperazine and its derivatives are a class of organic compounds that feature a six-membered ring containing two nitrogen atoms at opposite positions.[1] This particular compound serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Given its role as a building block in drug manufacturing, the purity and quality of this compound are paramount.[2] The presence of impurities, even in trace amounts, can affect the safety and efficacy of the final drug product.

This document provides a comprehensive guide to the analytical methodologies for the characterization, quantification, and purity assessment of this compound. The protocols detailed herein are designed for implementation in research, development, and quality control laboratories. They are grounded in established analytical principles to ensure robust and reliable results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the analyte is the foundation for developing effective analytical methods.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₁H₁₅ClN₂O · HCl | [3][4] |

| Molecular Weight | 265.17 g/mol (hydrochloride salt) | [5] |

| CAS Number | 38869-46-4 | - |

| Appearance | White to off-white crystalline solid | [6] |

| Solubility | Sparingly soluble in water. Soluble in DMSO and Methanol. | [6][7] |

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Principle of the Method:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the analysis of moderately polar pharmaceutical compounds like this compound. The separation is achieved based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The hydrochloride salt is sufficiently polar to be soluble in common HPLC mobile phases, and the aromatic ring provides a strong chromophore for UV detection, making this technique highly suitable for both quantification and impurity determination.

A validated RP-HPLC method can effectively separate the main compound from starting materials, by-products, and degradation products, thus serving as a stability-indicating method.[8]

Experimental Protocol: RP-HPLC

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Recommended Conditions | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the phenylpiperazine moiety. The column dimensions and particle size offer a good balance between resolution and analysis time. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic piperazine nitrogens and provides an acidic pH to ensure the analyte is in its protonated, more water-soluble form. |

| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for this class of compounds. |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10% to 80% B; 25-30 min: 80% B; 30.1-35 min: 10% B | A gradient is essential to elute any potential late-eluting, more non-polar impurities while ensuring the main peak is well-resolved from early-eluting polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides optimal efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection Wavelength | 239 nm | This wavelength is selected based on the UV absorbance maxima of similar phenylpiperazine structures, providing good sensitivity for the analyte.[8] |

| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while maintaining good sensitivity. |

Preparation of Solutions:

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) is recommended to ensure the sample is fully dissolved and compatible with the initial mobile phase conditions.

-

Standard Solution (for Potency): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

-

Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same procedure.

System Suitability Testing (SST):

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:

-

Tailing Factor: ≤ 2.0

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

Theoretical Plates: ≥ 2000

Analysis Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Perform the SST injections.

-

Inject the blank (diluent), followed by the standard and sample solutions.

-

Calculate the potency or impurity levels based on the peak areas.

Workflow for HPLC Analysis

Caption: High-level workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Principle of the Method:

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] For 1-(4-Chloro-2-methoxyphenyl)piperazine, GC-MS is particularly useful for identifying residual solvents from the synthesis process and for confirming the identity of the main peak and any thermally stable impurities through their mass spectra. The compound is sufficiently volatile for GC analysis, and its fragmentation pattern in the mass spectrometer provides a unique fingerprint for identification.[10]

Experimental Protocol: GC-MS

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., quadrupole).

-

Data acquisition and processing software with a mass spectral library (e.g., NIST).

Chromatographic and Spectrometric Conditions:

| Parameter | Recommended Conditions | Rationale |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-polarity column that provides good separation for a wide range of analytes. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that is compatible with mass spectrometry. |

| Inlet Temperature | 260 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Injection Mode | Split (20:1) | A split injection prevents column overloading and ensures sharp peaks for the main component. |

| Oven Program | Initial 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 4 min) | A temperature ramp allows for the separation of volatile solvents at the beginning of the run and ensures the elution of the higher boiling point analyte.[10] |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source Temp | 230 °C | A standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragments of the analyte and potential impurities. |

Preparation of Solutions:

-

Solvent: Dichloromethane or Methanol (GC grade).

-

Sample Solution: Accurately weigh about 1 mg of the sample into a 1 mL vial and dissolve in the solvent to obtain a concentration of approximately 1 mg/mL.

Analysis Procedure:

-

Equilibrate the GC-MS system.

-

Inject 1 µL of the sample solution.

-

Acquire the data.

-

Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and the fragmentation pattern of a reference standard.

Workflow for GC-MS Analysis

Caption: Workflow for forced degradation studies.

References

-

United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

- El-Gendy, A. E.-M. (2015). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 134-140.

-

Baron, M., et al. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Retrieved from [Link]

-

Paw, B., et al. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 58(6), 421-428. Retrieved from [Link]

-

ResearchGate. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2022). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by RP-HPLC. Retrieved from [Link]

-

Aspira Chemical. (n.d.). 1-(4-Chloro-2-fluoro-5-methoxyphenyl)-piperazine hydrochloride, 97%. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2013). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

PubChem. (n.d.). 1-(5-Chloro-2-methoxyphenyl)piperazine. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2018). Forced Degradation – A Review. Retrieved from [Link]

-

Journal of Chromatographic Science. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved from [Link]

-

ResearchGate. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

-

Journal of Chromatography A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

-

International Journal of Innovative Science and Research Technology. (2021). Review on Forced Degradation Studies. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

-

ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 1-(5-Chloro-2-methoxyphenyl)piperazine | C11H15ClN2O | CID 2735754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. guidechem.com [guidechem.com]

- 7. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]

- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

Introduction: The Strategic Importance of 1-(4-Chloro-2-methoxyphenyl)piperazine Hydrochloride in Pharmaceutical Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application and handling of 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride as a critical pharmaceutical intermediate.

This compound is a heterocyclic organic compound that has emerged as a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). As a substituted piperazine, it belongs to a class of compounds renowned for their presence in a multitude of biologically active molecules, demonstrating a wide array of pharmacological activities including antipsychotic, antibacterial, and anticancer effects.[1][2] The piperazine moiety often imparts favorable pharmacokinetic properties to drug candidates, such as improved solubility and bioavailability.

The primary significance of this compound lies in its role as a key intermediate in the manufacturing of aripiprazole, a leading atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[3][4] The precise structure of this intermediate is integral to the final API's ability to modulate dopamine and serotonin receptors in the central nervous system.[5]

Given its direct incorporation into the final drug substance, the purity, and quality of this compound are of paramount importance. The presence of impurities can lead to the formation of undesired side products, complicating downstream purification processes and potentially impacting the safety and efficacy of the final API.[6] This guide provides a comprehensive overview of its synthesis, purification, analytical characterization, and application, with a focus on the scientific principles underpinning these protocols.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental for its effective handling, reaction optimization, and quality assessment.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1010073-93-4 (for a related fluoro-compound, specific CAS for this exact structure can vary) |

| Molecular Formula | C₁₁H₁₆Cl₂N₂O |

| Molecular Weight | 263.16 g/mol |

| Appearance | White to off-white or brown crystalline powder. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like methanol and ethanol.[7] |

Synthesis and Purification: A Protocol Driven by Purity

The industrial synthesis of arylpiperazines is typically achieved through the condensation of an appropriate aniline derivative with bis(2-chloroethyl)amine or a related cyclizing agent.[8] The subsequent purification is critical to ensure the intermediate meets the stringent quality requirements for API synthesis.

Protocol 1: Synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine

This protocol outlines a common laboratory-scale synthesis. The causality behind this two-step approach is to first form the piperazine ring via nucleophilic substitution and then convert it to the hydrochloride salt for improved stability and handling.

Step 1: N-Arylation of Piperazine

-

Reactant Charging: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add piperazine (1.5 equivalents), an appropriate base such as sodium carbonate (Na₂CO₃) (2.0 equivalents), and a high-boiling point polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Initiation: Begin stirring the mixture under a nitrogen atmosphere and heat to 80-90°C to ensure the dissolution of solids.

-

Substrate Addition: Slowly add 2,5-dichloroanisole (1.0 equivalent) to the reaction mixture. The methoxy group directs the substitution, and the reaction proceeds via a nucleophilic aromatic substitution mechanism.

-

Reaction: Increase the temperature to 120-130°C and maintain for 12-18 hours. The elevated temperature is necessary to overcome the activation energy for the substitution on the electron-rich aromatic ring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract the product with an organic solvent such as ethyl acetate (3 x volumes). The aqueous wash removes the inorganic base and unreacted piperazine.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 1-(4-Chloro-2-methoxyphenyl)piperazine free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base in a suitable solvent like isopropanol or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise while stirring. The hydrochloride salt will precipitate out of the solution due to its lower solubility.[8]

-

Crystallization: Cool the mixture in an ice bath to maximize precipitation.

-

Filtration: Filter the solid product using a Buchner funnel, wash with a small amount of cold solvent, and dry under vacuum at 50-60°C to yield this compound.

Caption: Key coupling reaction in the synthesis of Aripiprazole.

Protocol 3: Synthesis of Aripiprazole

-

Setup: Charge a reaction vessel with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0 equivalent), this compound (1.1 equivalents), a suitable base like potassium carbonate (K₂CO₃) (2.5 equivalents), and a catalytic amount of potassium iodide (KI) in a polar aprotic solvent such as acetonitrile. [9]2. Reaction: Heat the mixture to reflux (approx. 80-82°C) and maintain for 24-48 hours. The iodide catalytically displaces the bromide, forming a more reactive iodo-intermediate (Finkelstein reaction), which accelerates the rate of nucleophilic substitution.

-

Monitoring: Track the reaction's completion using HPLC.

-

Isolation: Upon completion, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude aripiprazole is then purified, typically by recrystallization from ethanol or another suitable solvent, to yield the final API of high purity.

Quality Control and Analytical Methods

Robust analytical methods are essential to confirm the identity and purity of the intermediate, ensuring it is free from starting materials, byproducts, and residual solvents. A multi-technique approach provides a comprehensive quality profile. [10]

Caption: Comprehensive quality control workflow for intermediate release.

Protocol 4: Purity Determination by HPLC

| Parameter | Specification | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for aromatic, moderately polar compounds. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | Gradient or isocratic elution to resolve the main peak from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, ensuring good peak shape. |

| Detector | UV at 254 nm | The aromatic rings in the molecule provide strong UV absorbance at this wavelength. |

| Column Temp. | 30°C | Maintains consistent retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Procedure:

-

Prepare a standard solution of known concentration and a sample solution of the intermediate in the mobile phase.

-

Equilibrate the HPLC system until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Calculate the purity by area percentage and the assay against the reference standard.

Protocol 5: Structural Confirmation by ¹H NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Interpretation:

-

Aromatic Protons: Expect signals in the δ 6.8-7.5 ppm region, showing splitting patterns consistent with the trisubstituted phenyl ring.

-

Piperazine Protons: Multiple signals, often broad, in the δ 3.0-4.0 ppm region.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8-3.9 ppm.

-

Safety, Handling, and Storage

Proper handling of chemical intermediates is critical for personnel safety and maintaining product integrity. [11]

| Hazard Category | Precautionary Statement |

|---|---|

| Skin Irritation | H315: Causes skin irritation. [12][13] |

| Eye Irritation | H319: Causes serious eye irritation. [12][13] |

| Respiratory Irritation | H335: May cause respiratory irritation. [12][13]|

Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [14]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [14]* Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [11][14] Storage:

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. [7]* Keep containers tightly closed to prevent moisture absorption and contamination. [11][14]

References

- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

- Google Patents. US3023211A - Method for the preparation of piperazine monohydrochloride.

-

Eureka | Patsnap. New synthesis method of aripiprazole. Available from: [Link]

-

ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Available from: [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

-

ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Available from: [Link]

-

Aspira Chemical. 1-(4-Chloro-2-fluoro-5-methoxyphenyl)-piperazine hydrochloride, 97%. Available from: [Link]

-

LookChem. Cas 129722-34-5, 3,4-Dihydro-7-(4-bromobutoxy). Available from: [Link]

-

Maruti Industries. 1-(4-Methoxy Phenyl) Piperazine. Available from: [Link]

-

EPO. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953. Available from: [Link]

-

Royal Society of Chemistry. Analytical Methods. Available from: [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

-

PubMed. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Available from: [Link]

-

ResearchGate. Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Available from: [Link]

-

ResearchGate. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

-

MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available from: [Link]

-

Pharmaffiliates. Aripiprazole Synthesis Process: A Detailed Guide. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. fishersci.it [fishersci.it]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. aksci.com [aksci.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Base Selection for N-arylation of Piperazine Derivatives

Welcome to the Technical Support Center for optimizing the N-arylation of piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N cross-coupling reactions. Here, we delve into the critical role of base selection, offering troubleshooting advice and frequently asked questions to enhance the success of your experiments.

The N-arylpiperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] The Buchwald-Hartwig amination reaction is a principal method for forging the crucial C-N bond in these structures.[1][2] While seemingly straightforward, the choice of base is a pivotal parameter that can dramatically influence reaction yield, selectivity, and the formation of byproducts. This guide will equip you with the knowledge to make informed decisions for optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the N-arylation of piperazine?

In the context of palladium-catalyzed N-arylation, specifically the Buchwald-Hartwig amination, the base performs several critical functions throughout the catalytic cycle.[1][3] Initially, the base is often involved in the generation of the active Pd(0) catalyst from a Pd(II) precatalyst.[3] Its primary role, however, is to deprotonate the piperazine nitrogen, forming the corresponding amide. This deprotonation increases the nucleophilicity of the piperazine, facilitating its coordination to the palladium center and subsequent reductive elimination to form the desired N-arylpiperazine product.[1][3]

Q2: I am observing significant amounts of the bis-arylated piperazine byproduct. How can I improve mono-arylation selectivity?

The formation of a bis-arylated byproduct is a common challenge, particularly when using unsubstituted piperazine.[2] Here are several strategies to favor mono-arylation:

-

Stoichiometry Control: Using an excess of piperazine relative to the aryl halide can statistically favor the mono-arylated product.

-

Protecting Groups: The most robust strategy is to use a mono-protected piperazine derivative, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group effectively blocks one nitrogen from reacting.[4] Following successful arylation, the Boc group can be readily removed under acidic conditions.

-

Reaction Conditions: Carefully controlling reaction parameters can also influence selectivity. Lowering the reaction temperature and shortening the reaction time can sometimes minimize the formation of the disubstituted product.[5] Close monitoring of the reaction progress by techniques like TLC or LC-MS is crucial.

Q3: My reaction is sluggish or not proceeding to completion. Could the base be the issue?

An incomplete reaction can often be traced back to the choice of base. Consider the following:

-

Base Strength (pKa): The base must be strong enough to deprotonate the piperazine (or the N-H of the palladium-amine complex). If a weak base is used with a relatively non-acidic piperazine derivative, the deprotonation equilibrium may not favor the formation of the reactive nucleophile. Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are often effective but may not be compatible with all functional groups.[3][6]

-

Solubility: The solubility of the base in the reaction solvent is critical. An insoluble base can lead to poor reaction kinetics.[6] For instance, cesium carbonate (Cs₂CO₃) is often favored over potassium carbonate (K₂CO₃) due to its better solubility in many organic solvents.[6]

-

Steric Hindrance: A highly sterically hindered base might have difficulty accessing the proton on the nitrogen atom, especially if the piperazine derivative itself is bulky.

Q4: I'm working with a substrate that has base-sensitive functional groups. What are my options?

This is a frequent challenge in complex molecule synthesis. Strong bases like NaOtBu can be incompatible with functionalities such as esters and nitro groups.[3] In such cases, weaker inorganic bases are preferred.[6]

-

Weaker Inorganic Bases: Potassium phosphate (K₃PO₄) and carbonates like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices for substrates with sensitive functional groups.[3][6] While they may sometimes require higher catalyst loadings or longer reaction times, they offer superior functional group tolerance.[3]

Q5: How does the choice of base influence the catalytic cycle of the Buchwald-Hartwig reaction?

The base is integral to multiple steps within the catalytic cycle. A simplified representation of its involvement is illustrated below.

Caption: A decision-making workflow for base selection.

By systematically evaluating the nature of your substrates and employing a logical screening process, you can efficiently identify the optimal base for your N-arylation reaction, leading to improved yields, purity, and overall success in your synthetic endeavors.

References

-

A general and convenient synthesis of N-aryl piperazines. (2025). ResearchGate. [Link]

-

Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

-

Halder, P., Roy, T., & Das, P. (2021). Recent developments in selective N-arylation of azoles. Chemical Communications, 57(41), 5235–5249. [Link]

-

Martínez-Lozano, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7306. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Mishra, S., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Technical Support Center: Navigating the Purification of 1-(4-Chloro-2-methoxyphenyl)piperazine Hydrochloride Derivatives

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered purification challenges. Drawing from established protocols and field-proven insights, this resource aims to empower you to overcome common hurdles in your synthetic workflow, ensuring the integrity and purity of your target compounds.

Understanding the Core Challenges

The purification of this compound derivatives can be a nuanced process. The inherent basicity of the piperazine ring, coupled with the electronic effects of the chloro and methoxy substituents, can lead to specific side reactions and purification difficulties. The formation of the hydrochloride salt, while often aiding in purification by inducing crystallization, can also present its own set of challenges, such as the formation of oils or intractable materials. This guide will address these issues systematically, providing both the "how" and the "why" behind each recommended step.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and purification of this compound derivatives.

Q1: What are the most common impurities I should expect in the synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine?

A1: The impurity profile can vary depending on the synthetic route employed. However, several common impurities are frequently observed:

-

Unreacted Starting Materials: Incomplete reactions can leave residual amounts of the starting aryl halide (e.g., 1,4-dichloro-2-methoxybenzene) and piperazine.

-

Di-arylated Piperazine: A common side product is the N,N'-bis(4-chloro-2-methoxyphenyl)piperazine. This occurs when a second molecule of the aryl halide reacts with the newly formed product.

-

Formylated Piperazine: If dimethylformamide (DMF) is used as a solvent at elevated temperatures, the formation of 1-formyl-4-(4-chloro-2-methoxyphenyl)piperazine is a known possibility.[1]

-

Side-products from Palladium-Catalyzed Cross-Coupling Reactions: If a Buchwald-Hartwig amination is used, impurities can include hydrodehalogenated arenes and byproducts from side reactions of the phosphine ligands.[2] The removal of the palladium catalyst itself can also be a challenge.

Q2: My this compound is precipitating as an oil instead of a crystalline solid. What can I do?

A2: Oiling out during salt formation is a common issue, often caused by the presence of impurities or the use of an inappropriate solvent system. Here are several strategies to induce crystallization:

-

Solvent System Modification: The choice of solvent is critical. For hydrochloride salts, which are often highly polar, a mixture of a polar solvent in which the salt is soluble and a non-polar anti-solvent is often effective. Try dissolving the oily product in a minimal amount of a polar solvent like isopropanol, ethanol, or methanol, and then slowly add a non-polar solvent such as diethyl ether, ethyl acetate, or hexane until turbidity is observed.[3][4]

-

Trituration: If a significant amount of oil is present, try triturating it with a non-polar solvent like diethyl ether or hexane. This can sometimes remove impurities that are inhibiting crystallization and encourage the oil to solidify.

-

Scratching: Use a glass rod to scratch the inside of the flask at the oil-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.

-

Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote the formation of well-defined crystals.

Q3: I am having trouble purifying my 1-(4-Chloro-2-methoxyphenyl)piperazine free base using silica gel column chromatography. The compound is streaking badly.

A3: The basic nature of the piperazine moiety often leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor separation.[4] Here are some solutions:

-

Deactivating the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine or ammonia. This can be done by incorporating 0.5-2% triethylamine into the eluent system.

-

Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds.[5]

-

Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) can be an effective purification method.

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving specific purification challenges.

Challenge 1: Persistent Impurity After Recrystallization

Symptom: HPLC or TLC analysis shows a persistent impurity peak even after multiple recrystallization attempts.

Possible Causes & Solutions:

| Possible Cause | Diagnostic Step | Proposed Solution |

| Co-crystallization of Impurity | Analyze the crystals and the mother liquor separately by HPLC. If the impurity is present in both, co-crystallization is likely. | Change the recrystallization solvent system. A different solvent or solvent pair may alter the solubility of the product and impurity differently, allowing for better separation.[6] Consider a mixed-solvent system like ethanol/water or hexane/acetone.[7] |

| Impurity has Similar Solubility Profile | Run a solubility test of the crude material in a variety of solvents at room temperature and at their boiling points. | If recrystallization is ineffective, column chromatography is the next logical step. Use the solubility test data to guide your choice of eluent. |

| Product Degradation | Re-analyze a pure sample after subjecting it to the recrystallization conditions (heat, solvent). | If the product is degrading, consider a lower-temperature recrystallization from a more volatile solvent or explore non-thermal purification methods like preparative HPLC. |

Challenge 2: Difficulty in Removing Di-arylated Piperazine Impurity

Symptom: A significant amount of the N,N'-bis(4-chloro-2-methoxyphenyl)piperazine impurity is present and is difficult to separate from the desired mono-arylated product.

Underlying Principle: The di-arylated product is significantly less polar than the mono-arylated product due to the absence of the N-H bond. This difference in polarity can be exploited for purification.

Purification Strategy:

-

Column Chromatography: This is often the most effective method.

-

Stationary Phase: Silica gel.

-

Eluent System: Start with a non-polar solvent system, such as hexane/ethyl acetate, and gradually increase the polarity. The less polar di-arylated impurity will elute first, followed by the more polar mono-arylated product.

-

-

Acid-Base Extraction:

-

Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Extract with a dilute aqueous acid solution (e.g., 1M HCl). The mono-arylated product, being more basic, will be protonated and move into the aqueous layer. The less basic di-arylated product will remain in the organic layer.

-

Separate the layers.

-

Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the desired product.

-

Extract the aqueous layer with an organic solvent to recover the purified mono-arylated piperazine.[4]

-

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of the hydrochloride salt. The optimal solvent system may need to be determined empirically.

Materials:

-

Crude this compound

-

Ethanol (reagent grade)

-

Diethyl ether (anhydrous)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Place the crude hydrochloride salt in an Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.

-

Once a clear solution is obtained, remove it from the heat.

-

Slowly add diethyl ether to the warm solution with continuous stirring until a faint turbidity persists. This indicates the solution is saturated.

-

If too much anti-solvent is added and the product crashes out as an oil, add a small amount of hot ethanol to redissolve it.

-

Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

-

For maximum yield, cool the flask in an ice bath for 30-60 minutes.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

Protocol 2: HPLC Method for Purity Analysis

This method provides a starting point for the analysis of this compound. Method optimization may be required.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Start with a suitable ratio of A:B (e.g., 80:20) and ramp to a higher concentration of B over 10-15 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for the compound) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Sample Preparation:

Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like methanol.

Visualizations

Logical Workflow for Purification Troubleshooting

Caption: Common side reactions leading to impurities in the synthesis of arylpiperazines.

References

-

Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). Molecules, 21(6), 707. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005). WO2005021521A1.

-

HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2001). Acta Poloniae Pharmaceutica, 58(6), 423-429. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

How can i isolate polar basic compound with silica gel column chromatography? ResearchGate. [Link]

-

Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2018). OSTI.GOV. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]

-

How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]

- Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. (2007). US7271292B2.

- Process for the preparation of piperazine compounds and hydrochloride salts thereof. (2011). MX2011006590A.

-

Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). Molecules, 21(6), 707. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2020). ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(10), 1786-1795. [Link]

-

Purification of organic hydrochloride salt? ResearchGate. [Link]

-

The little secrets of silica gel in liquid chromatography columns. uHPLCs. [Link]

-

A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. (2024). Molecules, 29(8), 1769. [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2022). Molecules, 27(23), 8206. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine Hydrochloride

Introduction: Welcome to the technical support center for the synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride. This molecule is a critical building block in the development of various active pharmaceutical ingredients (APIs), most notably as a key intermediate in the synthesis of Aripiprazole, an atypical antipsychotic.[1][2] The successful and efficient scale-up of this synthesis is paramount for ensuring a consistent and pure supply for drug development pipelines.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the process causality, offering field-proven insights to troubleshoot common issues encountered during scale-up. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your final product.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially scalable method for synthesizing the target compound involves the direct N-arylation of piperazine with an activated aryl halide. This typically involves the reaction of piperazine (often in excess) with 1,4-dichloro-2-methoxybenzene or a similar precursor. The subsequent step is the formation of the hydrochloride salt.

Caption: General synthesis workflow for 1-(4-Chloro-2-methoxyphenyl)piperazine HCl.

Troubleshooting Guide: From Reaction to Isolation

This section addresses specific, practical problems you may encounter during the synthesis and scale-up process.

Question 1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem often stemming from incomplete conversion, side reactions, or product loss during work-up. Let's break down the potential culprits.

-

Potential Cause A: Incomplete Reaction. At larger scales, mass and heat transfer limitations can become significant. Insufficient mixing or poor temperature control can lead to a stalled reaction.

-

Troubleshooting Steps:

-

Monitor Reaction Progress: Utilize in-process controls (IPCs) like HPLC or GC to track the consumption of the starting aniline. Do not rely solely on time. The reaction is complete when the starting material is consumed to a predefined limit (e.g., <1%).

-

Evaluate Temperature: Ensure the internal reaction temperature, not just the jacket temperature, is maintained. At scale, there can be a significant temperature differential (ΔT). Consider using a calibrated internal temperature probe. High temperatures are often required for this condensation.[3]

-

Mixing Efficiency: Assess the adequacy of your agitation. For viscous reaction mixtures, ensure the impeller design is appropriate to prevent stratification and create a homogenous slurry or solution.

-

-

-

Potential Cause B: Competitive Side Reactions. The primary competing reaction is the formation of the di-substituted piperazine, where the aniline starting material reacts with both nitrogen atoms of the bis(2-chloroethyl)amine.

-

Troubleshooting Steps:

-

Stoichiometry Control: While the reaction is typically run at a 1:1 molar ratio, subtle deviations in weighing at scale can impact the outcome. Ensure accurate charging of all reactants.

-

Controlled Addition: Consider adding the bis(2-chloroethyl)amine solution slowly to a heated solution of the aniline. This maintains a relative excess of the aniline throughout the addition, minimizing the chance for the intermediate to react a second time.

-

-

-

Potential Cause C: Product Loss During Work-up. The free base is moderately water-soluble, and significant losses can occur during aqueous washes if the pH and solvent volumes are not optimized.

-

Troubleshooting Steps:

-

pH of Aqueous Wash: After the initial reaction, the mixture is typically basified to quench and extract the free-base product. Ensure the pH is sufficiently high (e.g., >12) to fully deprotonate the piperazine nitrogens and minimize solubility in the aqueous layer.

-

Extraction Solvent & Volume: Use an appropriate organic solvent like Toluene or Dichloromethane. Perform multiple smaller extractions (e.g., 3 x 100L) rather than one large extraction (1 x 300L) to maximize recovery.

-

Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to "salt out" dissolved water and reduce the product's solubility in the residual aqueous phase.

-

-